Methyl 3-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C16H17NO7S3 and a molecular weight of 431.49. It is used in organic synthesis reactions as a reagent or intermediate .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, new heterocyclic amino acid derivatives containing azetidine and oxetane rings have been synthesized using a simple and efficient route . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition with NH-heterocycles . Further diversification of novel heterocyclic amino acid derivatives was achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, methyl 3-Sulfonyl amino-2-thiophenecarboxylate, are as follows: it has a molecular weight of 221.25, a density of 1.517±0.06 g/cm3 (Predicted), a melting point of 123-124 °C, a boiling point of 428.3±55.0 °C (Predicted), a flash point of 212.8°C, a vapor pressure of 1.53E-07mmHg at 25°C, and a refractive index of 1.579 .Scientific Research Applications
Synthesis and Chemical Properties
Dual Reactivity and Synthesis of Polyfunctionalized Pyrrole and Thiophene
Methyl 3-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate exhibits dual reactivity, allowing for the controlled synthesis of methyl (pyrrol-2-yl)sulfanylacetates or methyl (methylamino)thiophene-2-carboxylates with high chemoselectivity (Nedolya, Tarasova, Albanov, & Trofimov, 2017).
Synthesis of Substituted Azetidinones and Biological Potencies
The compound has been used in the synthesis of 2-azetidinones scaffold, a structure that has garnered interest due to its biological and pharmacological potencies, particularly in sulfonamide rings and derivatives found in various alkaloids (Jagannadham, Reddy, Ramadevi, & Prasanna, 2019).
Facilitation of Bicyclic Sultams Synthesis
The compound is instrumental in producing methyl 3-aryl-2,2-dioxo-2-thia-3-azabicyclo[n.1.0]alkane-1-carboxylates, contributing to the efficient synthesis of sultams, a class of sulfur-containing heterocycles (Rassadin, Tomashevskiy, Sokolov, Ringe, Magull, & Meijere, 2009).
Biomedical Applications
Development of Novel Antibiotics
It has been used in the synthesis of novel beta-lactam antibiotics showing significant activity against Gram-negative bacteria, indicating its potential in developing new antimicrobial agents (Woulfe & Miller, 1985).
Synthesis of Antiandrogens
The compound contributes to the synthesis of antiandrogens, particularly in the creation of 3-substituted derivatives of 2-hydroxypropionanilides, indicating its role in developing treatments for androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Antibacterial Cephalosporins Synthesis
Its role in synthesizing 2-[(methoxycarbonyl)methylene]cephalosporins highlights its importance in the development of new Gram-positive antibacterial agents (Kim, Misco, Haynes, & Mcgregor, 1984).
Agricultural and Environmental Research
Development of Organophosphate Pesticide Antibodies
The compound is used in synthesizing haptens for producing antibodies against various organophosphate pesticides, showcasing its utility in environmental monitoring and agricultural safety (ten Hoeve, Wynberg, Jones, Harvey, Ryan, & Reynolds, 1997).
Soybean Tolerance to Herbicides
Research into soybean tolerance to thifensulfuron methyl, a compound related to this compound, provides insights into plant tolerance mechanisms to certain herbicides, beneficial for agricultural crop protection (Brown, Wittenbach, Forney, & Strachan, 1990).
Safety and Hazards
“Methyl 3-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate” is an organic compound and should be handled with care. Avoid contact with skin and eyes, and avoid inhaling its vapors. Use appropriate personal protective equipment, such as gloves and protective eyewear, when handling this compound. In case of accidental exposure, wash the affected area with plenty of water and seek medical help .
Properties
IUPAC Name |
methyl 3-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO7S3/c1-23-11-3-5-12(6-4-11)26(19,20)13-9-17(10-13)27(21,22)14-7-8-25-15(14)16(18)24-2/h3-8,13H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFONHQBWFCRTQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.